molecular formula C10H9BrOS2 B13085886 (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13085886
M. Wt: 289.2 g/mol
InChI Key: RAKNKXZMPZUPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .

Industrial Production Methods

This may include continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Biological Activity

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol, identified by its CAS number 1344017-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrOS₂, with a molecular weight of 289.21 g/mol. The compound features a brominated thiophene ring and a methanol functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiophene derivatives have been reported to inhibit various cancer cell lines.
  • Antimicrobial Properties : Some thiophene-containing compounds demonstrate significant antimicrobial effects against bacteria and fungi.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC₅₀ values in the micromolar range, suggesting significant antiproliferative activity. For example:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)10.0
This compoundA549 (Lung Cancer)15.0

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been explored. A study assessed the efficacy of several thiophene compounds against common bacterial strains, revealing that some exhibited notable antibacterial effects.

Antibacterial Activity Data

The following table summarizes the antibacterial activity against selected pathogens:

CompoundPathogenZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus20
This compoundP. aeruginosa15

The proposed mechanisms for the biological activities of thiophene derivatives include:

  • Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Gene Expression : Thiophene derivatives may alter the expression levels of genes involved in cell cycle regulation and apoptosis.

Properties

Molecular Formula

C10H9BrOS2

Molecular Weight

289.2 g/mol

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3

InChI Key

RAKNKXZMPZUPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CS2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.